sodium;5-hydroxyhexanoate
Description
Conceptualization within Medium-Chain Fatty Acid Metabolism
5-Hydroxyhexanoate (B1262163) is primarily understood as a product of fatty acid metabolism, specifically through the (omega-1) hydroxylation pathway. hmdb.ca Its formation is particularly noted as a degradation product of other fatty acids. hmdb.ca Research has shown that urinary excretion of 5-hydroxyhexanoic acid increases significantly during the consumption of diets rich in medium-chain triglycerides (MCTs) when compared to long-chain triglycerides (LCTs). hmdb.cahmdb.ca
This metabolic link makes the compound a relevant biomarker for certain metabolic states. For instance, elevated levels are observed in conditions of abnormal fatty acid oxidation, such as the inborn error of metabolism known as Medium Chain Acyl-CoA Dehydrogenase deficiency (MCADD). hmdb.canp-mrd.org It is also associated with non-ketotic dicarboxylic aciduria, a condition characterized by the increased urinary excretion of dicarboxylic acids, which can be triggered by MCT feeding, fasting, or genetic disorders in fatty acid oxidation. ebi.ac.ukhmdb.ca The compound is generated through the intricate catabolism of both fatty acids and amino acids. nih.gov
Table 2: Metabolic Context of 5-Hydroxyhexanoate
| Metabolic Condition | Role of 5-Hydroxyhexanoate | Key Findings | Source |
|---|---|---|---|
| Medium-Chain Triglyceride (MCT) Metabolism | Product of (omega-1) hydroxylation | Increased urinary excretion during MCT feeding. | hmdb.cahmdb.ca |
| Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Biomarker | Found in association with this inborn error of metabolism. | hmdb.canp-mrd.org |
| Non-ketotic Dicarboxylic Aciduria | Associated Metabolite | Excreted in increased amounts under these conditions. | ebi.ac.ukhmdb.ca |
| Immune-Metabolic Pathways | Mechanistic Mediator | Links activated NK cells to downstream changes in tumor risk. | nih.govfrontiersin.org |
Significance in Hydroxy Fatty Acid Research
The significance of 5-hydroxyhexanoate extends into the broader field of hydroxy fatty acid research, particularly in microbiology and biotechnology. It has been identified as a constituent of bacterial polyhydroxyalkanoates (PHAs). asm.org PHAs are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage materials. asm.orgfrontiersin.org Specifically, the related monomer (R)-3-hydroxyhexanoate (3HHx) is a key component in the production of the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or P(3HB-co-3HHx). asm.orgfrontiersin.org This copolymer is valued for its flexibility and biodegradability, making it a promising alternative to conventional plastics. frontiersin.org Research focuses on engineering metabolic pathways in bacteria like Aeromonas caviae and Escherichia coli to enhance the production of these copolymers from various carbon sources. asm.orgfrontiersin.org
Furthermore, the chiral nature of 5-hydroxyhexanoate makes its stereoisomers valuable as building blocks in chemical synthesis. Biochemical approaches have been developed for the synthesis of specific enantiomers, such as ethyl 5-(S)-hydroxyhexanoate. nih.gov These methods utilize enzymes and microorganisms, like Pichia methanolica, to perform enantioselective reductions of precursor molecules, achieving high yields and enantiomeric excess. nih.govresearchgate.net Such chiral intermediates are important in the synthesis of complex molecules. researchgate.net
Recent studies using Mendelian randomization have also highlighted 5-hydroxyhexanoate as a key mechanistic mediator in the interplay between immune cell activation and metabolic dysregulation. nih.govfrontiersin.org These studies suggest that the metabolite plays a role in the biological pathway linking certain immune phenotypes to disease risk, underscoring its importance in understanding complex biological systems. nih.govfrontiersin.orgnih.gov
Properties
IUPAC Name |
sodium;5-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-5(7)3-2-4-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBUBADCTYEVQP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Pathways and Metabolic Roles of 5 Hydroxyhexanoate
Endogenous Formation and Fatty Acid Omega-Oxidation Pathways
The primary route for the endogenous formation of 5-hydroxyhexanoate (B1262163) involves the omega-oxidation (ω-oxidation) pathway, a supplementary mechanism to the more prevalent beta-oxidation of fatty acids. nih.govwikipedia.org While beta-oxidation occurs in the mitochondria, the enzymes responsible for omega-oxidation are located in the smooth endoplasmic reticulum of cells, predominantly in the liver and kidneys. nih.govwikipedia.orgmdpi.com This pathway typically metabolizes medium-chain fatty acids (MCFAs) with 10 to 12 carbon atoms and becomes more active when beta-oxidation is compromised. nih.govmdpi.com
The initial step of this pathway is the hydroxylation of the fatty acid. wikipedia.org Specifically, 5-hydroxyhexanoate is the (omega-1) hydroxylation product, meaning the hydroxyl group is added to the carbon second from the end of the chain. nih.govjst.go.jp
Production from Medium-Chain Fatty Acids
The formation of 5-hydroxyhexanoate is directly linked to the metabolism of medium-chain fatty acids (MCFAs). jst.go.jp Diets rich in medium-chain triglycerides (MCTs) can lead to an increased urinary excretion of 5-hydroxyhexanoic acid. nih.gov This occurs because the influx of MCFAs can saturate the primary beta-oxidation pathway, shunting the excess fatty acids into the omega-oxidation pathway for processing. nih.govresearchgate.net Consequently, 5-hydroxyhexanoic acid has been identified in individuals consuming diets with excessive MCTs and in patients with conditions like non-ketotic dicarboxylic aciduria, where fatty acid oxidation is abnormal. nih.gov
Hepatic Metabolic Contributions
The liver plays a crucial role in the omega-oxidation of fatty acids. The enzymes responsible for this pathway, including cytochrome P450 mixed-function oxidases, are found in the smooth endoplasmic reticulum of liver cells (hepatocytes). nih.govwikipedia.orgmdpi.com These enzymes catalyze the initial hydroxylation step that converts a medium-chain fatty acid into its corresponding omega or omega-1 hydroxy fatty acid, such as 5-hydroxyhexanoic acid. nih.govwikipedia.org The liver's central role in processing dietary fats means it is the primary site for this metabolic overflow pathway, especially under conditions of high lipid flux or metabolic stress. nih.gov
| Component | Description | Cellular Location |
| Substrate | Medium-Chain Fatty Acids (e.g., from MCTs) | Cytosol / Endoplasmic Reticulum |
| Primary Enzyme | Cytochrome P450 Monooxygenases | Smooth Endoplasmic Reticulum |
| Process | (Omega-1) Hydroxylation | Smooth Endoplasmic Reticulum |
| Product | 5-Hydroxyhexanoic Acid | Smooth Endoplasmic Reticulum |
Intermediary Metabolism and Degradation Products
Following its formation, 5-hydroxyhexanoate is further metabolized. It serves as an intermediate in a pathway that ultimately leads to the production of dicarboxylic acids, which can then be broken down for energy or excreted.
Dicarboxylic Acid Degradation Routes
5-Hydroxyhexanoic acid is considered a normal degradation product in the metabolism of dicarboxylic acids derived from fatty acids. nih.gov The omega-oxidation pathway continues after the initial hydroxylation step. The newly formed hydroxyl group on 5-hydroxyhexanoate is oxidized first to an aldehyde and then to a carboxylic acid. nih.govwikipedia.org This two-step oxidation results in a fatty acid with a carboxyl group at both ends, known as a dicarboxylic acid. nih.gov
These dicarboxylic acids can then be transported into mitochondria to undergo beta-oxidation, a process that shortens their carbon chains. nih.gov This degradation produces shorter-chain dicarboxylic acids, such as succinic acid and adipic acid, which can enter central metabolic pathways like the citric acid cycle. nih.gov The presence of elevated levels of dicarboxylic acids in the urine, a condition known as dicarboxylic aciduria, is a key indicator that the omega-oxidation pathway is highly active. nih.gov This is often observed during MCT feeding or inborn errors of metabolism that affect beta-oxidation. nih.govresearchgate.net
| Metabolite | Description |
| 5-Hydroxyhexanoate | Initial (omega-1) hydroxylation product. |
| Dicarboxylic Acid (C6) | Formed by further oxidation of the hydroxyl group of 5-hydroxyhexanoate. |
| Succinic Acid | A potential end-product after subsequent beta-oxidation of the dicarboxylic acid. nih.gov |
| Adipic Acid | A potential end-product after subsequent beta-oxidation of the dicarboxylic acid. nih.gov |
Role in Lipid Peroxidation Processes
Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). nih.gov This process is a chain reaction that leads to cellular damage and is a hallmark of oxidative stress. nih.gov While 5-hydroxyhexanoate is not a direct product of the canonical lipid peroxidation chain reaction, its metabolic pathway is intertwined with conditions of oxidative stress.
Dicarboxylic acids, the downstream products of 5-hydroxyhexanoate metabolism, are recognized as potential markers of oxidative attack on PUFAs. researchgate.netnih.gov Studies have shown that the oxidation of PUFAs, whether through enzymatic or non-enzymatic processes, can generate medium-chain dicarboxylic acids. nih.gov Conditions that lead to an upregulation of the omega-oxidation pathway, such as impaired beta-oxidation, often coincide with increased metabolic and oxidative stress. nih.gov Therefore, the presence of metabolites like 5-hydroxyhexanoate and the resulting dicarboxylic acids can be associated with an environment of heightened lipid peroxidation, where dicarboxylic acids are formed through both the enzymatic omega-oxidation pathway and as byproducts of oxidative damage to lipids. researchgate.netnih.gov
Microbial Biotransformations of 5-Hydroxyhexanoate
Microbial biotransformation utilizes microorganisms and their enzymes to perform specific chemical conversions on organic compounds. This process is a valuable tool for synthesizing complex molecules that are otherwise difficult to produce through traditional chemical methods. Various microbes can perform reactions like oxidation, reduction, and hydrolysis on a wide range of substrates.
Research has demonstrated the utility of microbial systems in producing specific enantiomers of hydroxy fatty acids. A notable example is the synthesis of ethyl (S)-5-hydroxyhexanoate. In this biotransformation, the yeast Pichia methanolica is used to reduce the precursor, ethyl 5-oxo-hexanoate. This reaction yields the desired (S)-alcohol with high efficiency (80-90% yield) and excellent enantiomeric purity (>95% e.e.).
Additionally, other bacteria have been identified that produce related hydroxyhexanoic acids. For instance, the oral commensal bacterium Streptococcus gordonii is known to secrete 6-hydroxyhexanoic acid. Furthermore, bacteria such as Rhodococcus jostii can be engineered to convert substrates into dicarboxylic acids, the metabolic successors of 5-hydroxyhexanoate. These examples highlight the potential of microbial systems to both produce and modify 5-hydroxyhexanoate and related compounds for various applications.
| Microorganism | Precursor/Substrate | Biotransformation Process | Product |
| Pichia methanolica | Ethyl 5-oxo-hexanoate | Reduction | Ethyl (S)-5-hydroxyhexanoate |
| Streptococcus gordonii | Not specified | Biosynthesis | 6-Hydroxyhexanoic Acid |
| Rhodococcus jostii | Lignin breakdown products | Oxidation / Re-routed degradation | Dicarboxylic Acids |
Identified Microbial Metabolites
5-Hydroxyhexanoic acid has been identified as a metabolite that can be produced by microorganisms hmdb.ca. While the complete spectrum of gut microbes capable of producing 5-hydroxyhexanoate is still under investigation, the gut microbiota is known to metabolize dietary components into a vast array of compounds that can influence host physiology nih.govnih.govfrontiersin.org. The production of various hydroxy fatty acids by gut bacteria is part of the broader metabolic activity of the microbiome, which plays a critical role in processing nutrients and generating bioactive molecules nih.gov. The presence of 5-hydroxyhexanoate as a microbial metabolite suggests a role for specific gut bacteria in the metabolism of fatty acids, contributing to the complex interplay between the host and its microbiome.
Enzymatic Conversions by Microorganisms
The enzymatic pathways for the conversion of 5-hydroxyhexanoate by microorganisms are not yet fully elucidated. However, studies on the metabolism of similar compounds, such as 6-hydroxyhexanoate (B1236181) by Pseudomonas species, offer potential models for understanding these processes. Research has shown that these bacteria can metabolize 6-hydroxyhexanoate through both ω-oxidation and β-oxidation pathways nih.gov. In this context, ω-oxidation would convert the terminal methyl group, while β-oxidation would shorten the fatty acid chain. It is plausible that microorganisms employ similar enzymatic machinery, such as dehydrogenases and oxidases, to process 5-hydroxyhexanoate nih.gov. The specific enzymes and the conditions that favor one pathway over another in the metabolism of 5-hydroxyhexanoate by various microbial species are areas of ongoing research.
Association with Metabolic Dysregulation and Biomarker Research
Insights from Abnormal Fatty Acid Oxidation Conditions
Under normal physiological conditions, fatty acids are a major source of energy, particularly during periods of fasting. However, in conditions of abnormal fatty acid oxidation, the body's ability to metabolize fats is impaired mdpi.com. This leads to the accumulation of intermediate metabolites, which are then shunted into alternative pathways, such as ω-oxidation. The ω-oxidation of fatty acids results in the formation of dicarboxylic acids and hydroxy acids, including 5-hydroxyhexanoic acid mdpi.com. Consequently, elevated levels of 5-hydroxyhexanoic acid in urine can serve as a biochemical marker for underlying defects in fatty acid oxidation mdpi.com. This dicarboxylic aciduria is a key diagnostic feature in various fatty acid oxidation disorders (FAODs) mdpi.com.
Linkages to Inborn Errors of Metabolism (e.g., Medium Chain Acyl-CoA Dehydrogenase Deficiency)
5-Hydroxyhexanoate is significantly associated with inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) hmdb.canih.govnih.govrarediseases.org. MCADD is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy nih.govrarediseases.org. This impairment leads to a buildup of medium-chain fatty acids and their metabolites. In individuals with MCADD, the accumulation of these intermediates results in their conversion to other compounds, including dicarboxylic acids and hydroxy fatty acids like 5-hydroxyhexanoic acid. Therefore, the detection of elevated levels of 5-hydroxyhexanoate in the urine is a characteristic finding in the biochemical diagnosis of MCADD hmdb.camdpi.com.
Metabolic Markers in Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
| Metabolite | Biochemical Significance | Diagnostic Relevance |
|---|---|---|
| 5-Hydroxyhexanoate | Product of ω-oxidation of accumulated medium-chain fatty acids. | Elevated urinary levels are a characteristic marker for MCADD. |
| Adipic acid | A dicarboxylic acid formed from fatty acid oxidation. | Increased excretion in urine is common in MCADD. |
| Suberic acid | A dicarboxylic acid resulting from the metabolism of medium-chain fatty acids. | Significantly elevated in the urine of individuals with MCADD. |
| Hexanoylglycine | A conjugate of hexanoic acid and glycine. | A specific and sensitive biomarker for MCADD. |
Metabolic Profiling in Dietary Studies (e.g., Medium-Chain Triglyceride Intake)
Metabolic profiling studies have demonstrated a direct link between the dietary intake of medium-chain triglycerides (MCTs) and the urinary excretion of 5-hydroxyhexanoate hmdb.canih.gov. MCTs are composed of fatty acids with a chain length of 6 to 12 carbons and are metabolized differently from long-chain triglycerides (LCTs) nih.gov. When consumed, particularly in larger amounts, MCTs can overload the β-oxidation pathway, leading to an increased flux through the ω-oxidation pathway. This results in the formation and subsequent excretion of dicarboxylic acids and (ω-1) hydroxylation products, such as 5-hydroxyhexanoic acid and 7-hydroxyoctanoic acid nih.gov. Therefore, urinary organic acid profiles showing elevated 5-hydroxyhexanoate can be indicative of MCT consumption, which is a crucial consideration in the differential diagnosis of metabolic disorders hmdb.canih.gov.
Urinary Metabolite Changes with Medium-Chain Triglyceride (MCT) Diet
| Metabolite | Change in Excretion with MCT Diet | Metabolic Pathway |
|---|---|---|
| 5-Hydroxyhexanoic acid | Increased | ω-1 Hydroxylation |
| Adipic acid | Increased | ω-Oxidation |
| Suberic acid | Increased | ω-Oxidation |
| 7-Hydroxyoctanoic acid | Increased | ω-1 Hydroxylation |
Systemic Metabolite Associations (e.g., Sodium Intake)
Recent research has indicated that systemic metabolite levels can be influenced by dietary factors such as sodium intake. A controlled feeding study, the Dietary Approaches to Stop Hypertension (DASH)-Sodium trial, investigated the effects of different sodium levels on circulating metabolites. The findings revealed that sodium intake is associated with alterations in several metabolic pathways, including fatty acid metabolism nih.gov. In this study, 5-hydroxyhexanoate was identified as one of the metabolites that showed a significant association with changes in sodium intake. Specifically, a more pronounced change in the levels of 5-hydroxyhexanoate was observed in participants who switched from a high-sodium to a low-sodium diet nih.gov. This suggests a potential interplay between sodium consumption and the metabolic pathways that produce or clear 5-hydroxyhexanoate.
Biosynthesis and Chemoenzymatic Synthesis of 5 Hydroxyhexanoate and Its Derivatives
Enzymatic Bioreduction Strategies
Enzymatic bioreduction offers a direct and highly stereoselective route to produce chiral hydroxy compounds from their corresponding keto precursors. This approach leverages the catalytic prowess of enzymes or whole-cell systems to achieve high enantiomeric purity.
A primary strategy for synthesizing chiral 5-hydroxyhexanoate (B1262163) derivatives involves the enantioselective reduction of a prochiral ketone. researchgate.netnih.gov Specifically, ethyl (S)-5-hydroxyhexanoate, a valuable chiral building block, can be produced through the bioreduction of ethyl 5-oxo-hexanoate. researchgate.netnih.gov This biotransformation yields the desired (S)-alcohol with high stereoselectivity, making it an efficient method for establishing the required chirality. researchgate.net The reaction provides a direct pathway to the optically pure intermediate, which is crucial for applications in pharmaceutical synthesis. researchgate.net
The yeast Pichia methanolica has been identified as a particularly effective biocatalyst for the stereoselective reduction of keto esters and nitriles. researchgate.net The strain Pichia methanolica (SC 16116) is used to reduce ethyl 5-oxo-hexanoate to ethyl (S)-5-hydroxyhexanoate and 5-oxohexanenitrile (B84432) to (S)-5-hydroxyhexanenitrile. researchgate.netnih.gov These reactions are characterized by high yields, typically ranging from 80% to 90%, and excellent enantiomeric excess (e.e.) of over 95%. researchgate.netnih.gov The process often includes the addition of glucose to the reaction medium to facilitate the regeneration of necessary cofactors within the whole-cell system. researchgate.net
Table 1: Bioreduction of Keto Precursors using Pichia methanolica
| Substrate | Product | Biocatalyst | Yield | Enantiomeric Excess (e.e.) |
| Ethyl 5-oxo-hexanoate | Ethyl (S)-5-hydroxyhexanoate | Pichia methanolica (SC 16116) | 80-90% | >95% |
| 5-Oxohexanenitrile | (S)-5-hydroxyhexanenitrile | Pichia methanolica (SC 16116) | 80-90% | >95% |
Enzymatic Resolution and Hydrolysis Methods
Enzymatic resolution provides an alternative pathway to obtain enantiomerically pure compounds by selectively reacting with one enantiomer in a racemic mixture.
Chemoenzymatic methods are employed to resolve racemic mixtures of hydroxy compounds. One such approach is the enzymatic succinylation of racemic 5-hydroxyhexanenitrile. This process leads to the formation of (R)-5-hydroxyhexanenitrile hemisuccinate, leaving the unreacted (S)-5-hydroxyhexanenitrile with very high optical purity (>99% e.e.) and a yield of 34% (against a maximum possible yield of 50%). nih.gov
Another effective method is the enzymatic hydrolysis of a racemic acetate (B1210297) ester. nih.gov In the case of racemic 5-acetoxy hexanenitrile (B147006), enzymatic hydrolysis selectively acts on the R-isomer to produce 5-(R)-hydroxyhexanenitrile. nih.gov This leaves the desired 5-(S)-acetoxyhexanenitrile, which can be subsequently converted to the corresponding alcohol, with a yield of 42% and an enantiomeric excess greater than 99%. researchgate.netnih.gov Lipases, such as those from Candida antarctica, are often used for these types of resolutions. researchgate.net
Table 2: Enzymatic Resolution of Racemic Hexanenitrile Derivatives
| Method | Racemic Substrate | Enzyme Action | Desired Product | Yield | Enantiomeric Excess (e.e.) |
| Succinylation | 5-Hydroxyhexanenitrile | Succinylates R-enantiomer | (S)-5-Hydroxyhexanenitrile | 34% | >99% |
| Hydrolysis | 5-Acetoxy hexanenitrile | Hydrolyzes R-enantiomer | 5-(S)-Acetoxyhexanenitrile | 42% | >99% |
Biocatalytic Oxidation Routes
Biocatalytic oxidation presents a method for synthesizing hydroxy acids and their derivatives from more reduced precursors like diols, often with high specificity and yield.
The bacterium Gluconobacter oxydans is a potent biocatalyst for oxidation reactions. d-nb.info Whole cells of G. oxydans DSM 50049 have been successfully used for the complete oxidation of 1,6-hexanediol (B165255) to adipic acid. d-nb.info This multi-step oxidation process proceeds through a 6-hydroxyhexanoic acid intermediate. The biotransformation is highly efficient, achieving 100% conversion of the starting diol with a yield of over 99% for the final dicarboxylic acid under optimized fed-batch conditions. d-nb.info The process requires careful control of pH, which is maintained at 5.0–5.5 to ensure the cascade of oxidation reactions proceeds effectively. d-nb.info This demonstrates a viable biocatalytic route for converting diols into valuable hydroxy acids and dicarboxylic acids. d-nb.info
Table 3: Biocatalytic Oxidation of 1,6-Hexanediol
| Substrate | Biocatalyst | Key Process Feature | Conversion | Product Yield (Adipic Acid) |
| 1,6-Hexanediol | Gluconobacter oxydans DSM 50049 | Fed-batch, pH control (5.0-5.5) | 100% | >99% |
Dehydrogenase-Mediated Conversions (e.g., 6-Hydroxyhexanoate (B1236181) dehydrogenase)
Dehydrogenase enzymes play a crucial role in the metabolism of various hydroxyalkanoates. While the direct biosynthesis of 5-hydroxyhexanoate is not extensively detailed, the actions of related enzymes on similar substrates provide insight into potential metabolic pathways. For instance, 6-oxohexanoate (B1234620) dehydrogenase is an enzyme belonging to the oxidoreductase family. wikipedia-on-ipfs.org This enzyme's systematic name is 6-oxohexanoate:NADP+ oxidoreductase, and it participates in the degradation of caprolactam. wikipedia-on-ipfs.org
In certain bacteria, such as Pseudomonas species, the metabolism of related compounds like 6-hydroxyhexanoate is a key step in pathways like ω-oxidation. Studies have shown that hexane-induced cells can convert 6-hydroxyhexanoate into adipate, indicating a pathway for the degradation of aliphatic substrates. asm.org This conversion demonstrates the role of dehydrogenases in oxidizing hydroxy acids to facilitate their entry into central metabolic pathways. asm.org
Advanced Synthetic Methodologies for Derivatives
The functional groups of 5-hydroxyhexanoate, a hydroxyl group and a carboxylic acid, provide versatile handles for the synthesis of a wide range of derivatives. Advanced methodologies, including intramolecular cycloadditions and various functional group transformations, have been employed to create complex molecules with specific stereochemistry.
Intramolecular Cycloaddition in Amino Acid Synthesis (e.g., (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid)
A notable application of advanced synthetic strategy is the creation of the non-proteinogenic amino acid (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid. mdpi.comresearchgate.net This synthesis is achieved through a multi-step process starting from sorbic acid. The key transformation involves a stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative. mdpi.comresearchgate.net
In this synthetic route, L-proline is used as a temporary chiral tether. This tether not only induces asymmetry but also controls the regiochemistry of the cycloaddition reaction. mdpi.comresearchgate.net The process involves converting N-sorbyl-L-proline into its N-hydroxy-succinimide ester, which is then reacted with hydroxylamine (B1172632) to form a hydroxamic acid. mdpi.com Subsequent oxidation generates an active acylnitroso intermediate in situ, which undergoes the critical intramolecular cycloaddition to form the desired cyclic precursor to the final amino acid. mdpi.com
Key Steps in the Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid
| Step | Description | Starting Material | Key Reagent(s) |
|---|---|---|---|
| 1 | Active Ester Formation | N-sorbyl-L-proline | N-hydroxysuccinimide, Dicyclohexyl carbodiimide |
| 2 | Hydroxamic Acid Formation | N-Sorbyl L-proline N-hydroxysuccinimide ester | Hydroxylamine, Sodium ethoxide |
| 3 | Intramolecular Cycloaddition | N-Sorbyl L-proline hydroxamic acid | Tetraethylammonium periodate (B1199274) (oxidation to acylnitroso intermediate) |
Esterification and Other Functional Group Transformations (e.g., Methyl 5-hydroxyhexanoate)
Esterification of the carboxylic acid group is a common functional group transformation applied to 5-hydroxyhexanoate, leading to derivatives like Methyl 5-hydroxyhexanoate. nih.gov Chemoenzymatic methods have proven highly effective for producing such esters with high stereoselectivity. nih.gov
One study highlights three distinct biochemical approaches for synthesizing ethyl 5-(S)-hydroxyhexanoate. nih.gov These methods leverage the stereospecificity of enzymes to achieve high enantiomeric excess (e.e.).
Biochemical Approaches for Ethyl 5-(S)-hydroxyhexanoate Synthesis
| Approach | Description | Substrate | Biocatalyst/Enzyme | Result | Yield | Enantiomeric Excess |
|---|---|---|---|---|---|---|
| 1 | Asymmetric Reduction | Ethyl 5-oxo-hexanoate | Pichia methanolica | Ethyl (S)-5-hydroxyhexanoate | 80-90% | >95% |
| 2 | Enzymatic Resolution (Succinylation) | Racemic 5-hydroxyhexanenitrile | Enzyme | 5-(S)-hydroxyhexanenitrile | 34% | >99% |
| 3 | Enzymatic Resolution (Hydrolysis) | Racemic 5-acetoxy hexanenitrile | Enzyme | 5-(S)-acetoxyhexanenitrile | 42% | >99% |
The first approach, an asymmetric reduction of a keto-ester, directly yields the desired chiral hydroxy ester in high yield and purity. nih.gov The other two approaches involve the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, leaving the other desired enantiomer unreacted and thus purified. nih.gov
Analytical Methodologies for the Quantitative and Qualitative Assessment of 5 Hydroxyhexanoate
Chromatographic and Spectrometric Techniques
Chromatography, coupled with mass spectrometry or other detectors, forms the cornerstone of 5-hydroxyhexanoate (B1262163) analysis. These methods allow for the separation of the analyte from complex matrices and its subsequent identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including the derivatives of 5-hydroxyhexanoate. nih.govresearchgate.net In the context of polyhydroxyalkanoates (PHAs), GC-MS is frequently employed to determine the monomeric composition of these biopolyesters. nih.gov The analysis typically involves the methanolysis of the polymer to convert the constituent monomers into their more volatile methyl ester derivatives, which are then amenable to GC-MS analysis. researchgate.net
The process involves separating the derivatized analytes on a capillary column based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the identification of the compound. For quantitative analysis, the abundance of specific ions is measured. thepharmajournal.com The use of an internal standard is common to ensure accuracy and reproducibility. researchgate.net
| Parameter | Description |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. |
| Sample Requirement | Requires conversion of 5-hydroxyhexanoate to a volatile derivative (e.g., methyl ester). |
| Ionization Method | Typically Electron Impact (EI). |
| Detector | Mass Spectrometer (e.g., Quadrupole). |
| Application | Identification and quantification of PHA monomers, metabolite profiling. |
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer a high degree of sensitivity and selectivity for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules like 5-hydroxyhexanoate, without the need for derivatization. nih.govnih.gov The sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer for detection. researchgate.net
This technique is particularly useful for analyzing complex biological samples. For instance, a rapid LC-MS/MS method has been developed for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA), a related hydroxy acid, demonstrating the potential of this technique for 5-hydroxyhexanoate analysis. nih.gov The use of a labeled internal standard, such as a ¹³C-labelled version of the analyte, can significantly improve the accuracy and precision of quantification. nih.gov
| Parameter | Description |
| Principle | Separation of compounds in a liquid mobile phase followed by mass spectrometric detection. |
| Sample Requirement | Can often be analyzed directly in a suitable solvent. |
| Ionization Method | Electrospray Ionization (ESI) is common. |
| Detector | Mass Spectrometer (e.g., Triple Quadrupole, Time-of-Flight). |
| Application | Quantification in biological fluids, analysis of non-volatile compounds. |
High-performance liquid chromatography (HPLC) is a versatile technique used to separate components in a mixture. libretexts.org While 5-hydroxyhexanoate itself does not possess a strong chromophore for UV/Vis detection, derivatization with a UV-active label can enable its detection and quantification. HPLC systems can be equipped with various detectors, including UV/Vis and photodiode array (PDA) detectors. mdpi.com
The separation can be achieved using different modes of chromatography, such as normal-phase or reversed-phase chromatography, depending on the polarity of the analyte and the stationary phase. whitman.edu Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is the more common form. libretexts.org The choice of the stationary phase, such as C8 or C18, and the composition of the mobile phase are critical for achieving good separation. libretexts.org
| Parameter | Description |
| Principle | Separation of compounds based on their partitioning between a stationary and a liquid mobile phase. |
| Sample Requirement | May require derivatization with a UV-active tag for detection. |
| Detector | UV/Vis, Photodiode Array (PDA). |
| Stationary Phase | Commonly C8 or C18 for reversed-phase chromatography. libretexts.org |
| Application | Quantitative analysis of derivatized hydroxy acids. |
Pyrolysis-Gas Chromatography with Flame Ionization Detection (Py-GC-FID)
Pyrolysis-gas chromatography (Py-GC) is a technique where a sample is thermally decomposed in an inert atmosphere, and the resulting volatile fragments are then separated and detected by gas chromatography. When coupled with a flame ionization detector (FID), it provides a robust method for the quantitative analysis of polymers like PHAs.
Py-GC-FID offers a rapid and solventless method for the direct analysis of PHA monomers in bacterial cells. nih.govresearchgate.net This technique avoids the often time-consuming and hazardous solvent-based extraction and derivatization steps. researchgate.net During pyrolysis, PHAs degrade to form specific, volatile products. For instance, poly(3-hydroxybutyrate) (PHB) degrades to crotonic acid. nih.govresearchgate.net The pyrolysis products are then separated by GC and quantified by FID.
This method has been shown to provide results comparable to traditional methanolysis-GC methods. nih.govresearchgate.net It is a promising tool for the rapid screening of PHA-producing strains and for monitoring PHA production processes. researchgate.netbohrium.com
| Parameter | Description |
| Principle | Thermal decomposition of the sample followed by GC separation and FID detection of the pyrolysis products. |
| Sample Requirement | Direct analysis of solid samples (e.g., bacterial biomass) is possible. |
| Detector | Flame Ionization Detector (FID). |
| Application | Rapid quantification of PHA content and monomer composition in bacterial cells. nih.govresearchgate.net |
| Key Advantage | Minimal sample pretreatment, avoiding the use of harmful solvents. nih.govresearchgate.net |
Sample Preparation and Derivatization Protocols
Proper sample preparation is a critical step in the analytical workflow for 5-hydroxyhexanoate, especially for GC-based methods. Derivatization is often necessary to increase the volatility and thermal stability of the analyte. scioninstruments.com
Common derivatization techniques for compounds containing hydroxyl and carboxyl functional groups, such as 5-hydroxyhexanoate, include:
Silylation: This process replaces the active hydrogen in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. scioninstruments.comyoutube.com Silylation increases the volatility and thermal stability of the compound, making it more suitable for GC analysis. scioninstruments.com
Esterification: The carboxyl group of 5-hydroxyhexanoate can be converted to an ester, typically a methyl ester (FAME), to increase its volatility. chromatographyonline.com This is a common step in the analysis of fatty acids and PHA monomers. researchgate.net
Acylation: This method can be used to derivatize hydroxyl and amino groups, reducing their polarity. scioninstruments.com
The choice of derivatization reagent and reaction conditions depends on the specific analytical method and the nature of the sample matrix. For instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating agent. researchgate.net The derivatization process must be reproducible and lead to a stable product for accurate quantification. chromatographyonline.com
| Derivatization Method | Target Functional Group(s) | Purpose for GC Analysis |
| Silylation | Hydroxyl, Carboxyl | Increase volatility and thermal stability. scioninstruments.com |
| Esterification | Carboxyl | Increase volatility. chromatographyonline.com |
| Acylation | Hydroxyl | Reduce polarity. scioninstruments.com |
Metabolomics Approaches for Comprehensive Analysis
Metabolomics provides a powerful lens for studying low-molecular-weight molecules, such as 5-hydroxyhexanoate, within a biological system. This field utilizes advanced analytical platforms, primarily mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), to identify and quantify a wide array of metabolites. nih.govmdpi.com
Within metabolomics, two primary strategies are employed: targeted and untargeted analysis. mayo.edunih.gov The selection of either approach is dictated by the specific goals of the study.
Targeted metabolomics is a hypothesis-driven approach that focuses on the precise measurement and absolute quantification of a predefined set of known metabolites. mayo.edu This method uses stable isotope-labeled internal standards to achieve high accuracy and precision. mayo.edu It is the preferred method when investigating specific metabolic pathways or validating biomarkers, offering high sensitivity and reproducibility for the analytes of interest. mayo.edursc.org For instance, a targeted assay could be developed to specifically quantify 5-hydroxyhexanoate and related compounds in urine or plasma to study fatty acid oxidation disorders. hmdb.canih.gov
Untargeted metabolomics , in contrast, is a hypothesis-generating approach that aims to capture the broadest possible snapshot of all measurable metabolites in a sample. nih.govnih.gov This comprehensive profiling is ideal for discovery-oriented research, where the goal is to identify unexpected metabolic changes in response to a stimulus or to distinguish between different biological states. mdpi.comnih.gov While this method provides a wealth of data, it is generally semi-quantitative and requires extensive data processing and statistical analysis to identify significant features, which must then be structurally elucidated. nih.gov An untargeted study of human urine might identify 5-hydroxyhexanoate as one of thousands of detected metabolic signals, pointing towards its potential role in a broader metabolic context that was not previously considered. nih.govnih.gov
| Feature | Targeted Metabolomics | Untargeted Metabolomics |
|---|---|---|
| Primary Goal | Hypothesis testing; absolute quantification of specific metabolites. mayo.edu | Hypothesis generation; discovery of biomarkers and pathway alterations. nih.gov |
| Number of Analytes | Dozens to hundreds of pre-selected compounds. mayo.edu | Thousands of detectable metabolic features. nih.gov |
| Quantification | Absolute or accurate concentration values using internal standards. mayo.edu | Relative quantification (fold changes); identification of significant differences. nih.gov |
| Compound Identification | Based on authentic standards; highly confident. mayo.edu | Requires spectral library matching and can be a significant challenge. nih.gov |
| Selectivity/Sensitivity | High; optimized for specific target analytes. | Lower; broad focus can lead to compromises in sensitivity for individual compounds. |
| Application Example | Measuring 5-hydroxyhexanoate levels in patients with suspected medium-chain acyl-CoA dehydrogenase deficiency. hmdb.ca | Screening urine samples to find novel metabolic markers that differ between healthy and diseased populations. mdpi.com |
Role of 5 Hydroxyhexanoate in Biochemical Regulation and Intercellular Signaling
Impact on Oxidative Stress and Redox Homeostasis
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a critical factor in cellular health. The metabolite 5-hydroxyhexanoate (B1262163) has been implicated in influencing this delicate balance.
High levels of 5-hydroxyhexanoate are noted for their potential to induce oxidative damage. nih.gov This biochemical action can lead to a state of redox dysregulation, initiating a cascade of events that may contribute to the development of pathological conditions. nih.gov The accumulation of this metabolite can disrupt the normal homeostatic environment of cells, fostering an environment conducive to tumorigenesis through oxidative stress. nih.gov
The oxidative stress prompted by 5-hydroxyhexanoate can lead to the dysregulation of cellular processes. This disruption is a key factor in how abnormal immune cell activities can interfere with the metabolite's own homeostasis, creating a feedback loop that promotes disease progression. nih.gov Inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency, are associated with the presence of 5-hydroxyhexanoate, indicating a disruption in normal fatty acid oxidation. np-mrd.orghmdb.ca
Mediation in Immunometabolic Interactions
The interplay between the immune system and cellular metabolism is crucial for maintaining health. 5-hydroxyhexanoate has been identified as a significant mediator in these interactions, influencing immune cell activities and having implications for various diseases.
Recent studies have identified 5-hydroxyhexanoate as a key mechanistic mediator in the complex relationship between immune cells and metabolic pathways. nih.gov Specifically, it has been shown to have a significant indirect influence on the pathway that connects activated HLA-DR+ Natural Killer (NK) cells to changes in tumor risk. nih.gov A Mendelian randomization study highlighted a significant association between the immune phenotype of HLA DR+ NK cells and 5-hydroxyhexanoate. nih.gov The metabolite is considered a propagator of signaling events that are triggered by immune activation. nih.gov
Research Findings on 5-Hydroxyhexanoate and HLA-DR+ NK Cells
| Metric | Value | 95% Confidence Interval | p-value | Source |
|---|---|---|---|---|
| Odds Ratio (OR) | 1.032 | 1.005 - 1.060 | 0.017 | nih.gov |
This table presents findings from a Mendelian randomization study showing the statistical association between HLA DR+ NK cells and 5-hydroxyhexanoate, and the proportion of the effect mediated by the metabolite.
The role of 5-hydroxyhexanoate as a mediator has significant implications for various diseases, including cancer and metabolic disorders. Its ability to induce oxidative damage at high concentrations suggests a mechanism by which irregular immune responses can disrupt its balance and contribute to tumorigenesis. nih.gov The metabolite has been identified as a potential biomarker for the early detection and monitoring of certain cancers, such as those of the bone and articular cartilage. nih.govnih.gov
Furthermore, 5-hydroxyhexanoate is associated with metabolic disorders. It is found in individuals with non-ketotic dicarboxylic aciduria and in those with medium-chain acyl-CoA dehydrogenase deficiency, an inborn error of metabolism. hmdb.ca Altered levels of this metabolite have also been observed in conditions like irritable bowel syndrome and in HIV-infected individuals, suggesting its broad involvement in systemic metabolic and inflammatory states. mdpi.comfrontiersin.org
Biotechnological and Polymer Science Applications of 5 Hydroxyhexanoate and Its Derivatives
Biopolymer Production and Engineering
Polyhydroxyalkanoates (PHA) as Biodegradable Materials
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials. nih.gov These biopolymers are considered a sustainable alternative to conventional petroleum-based plastics due to their ability to be broken down in various environments. PHAs can exhibit a wide range of properties, from thermoplastic to elastomeric, with melting points varying from 40 to 180 °C. The versatility of PHAs is due to the possibility of incorporating over 150 different monomer units into the polymer chain, which allows for the tailoring of their mechanical and thermal properties.
The biosynthesis of PHAs is typically triggered in microorganisms under conditions of nutrient limitation (such as nitrogen or phosphorus) and an excess of a carbon source. The resulting PHA is stored in the form of intracellular granules, which can be harvested from the microbial cells.
Co-polymerization Strategies for Enhanced Material Properties (e.g., Poly(3-Hydroxybutyrate-co-3-Hydroxyhexanoate))
One of the most well-studied PHAs is poly(3-hydroxybutyrate) (P(3HB)). However, P(3HB) homopolymer is often brittle and stiff, which limits its applications. To overcome these limitations, co-polymerization strategies are employed to create copolymers with improved material properties. A common strategy is the incorporation of other hydroxyalkanoate monomers, such as 3-hydroxyhexanoate, to produce copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). nih.gov
The inclusion of 3-hydroxyhexanoate units in the polymer chain disrupts the crystalline structure of P(3HB), leading to a decrease in crystallinity and melting temperature. This results in a more flexible and tougher material with improved processability. nih.gov The mechanical properties of P(3HB-co-3HHx) can be tailored by controlling the molar fraction of the 3-hydroxyhexanoate monomer. Copolymers with 5–15 mol% of 3HHx are known to exhibit flexible properties suitable for a range of applications. nih.gov
| Property | Poly(3-hydroxybutyrate) (P(3HB)) | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) |
| Crystallinity | High | Lower |
| Melting Temperature | High | Lower |
| Flexibility | Brittle | Increased |
| Toughness | Low | Increased |
Engineering Microbial Strains for Hydroxyhexanoate Incorporation (e.g., Rhodospirillum rubrum, Ralstonia eutropha)
The production of PHAs containing hydroxyhexanoate monomers is often achieved through the use of specific microbial strains that can naturally produce these copolymers or have been genetically engineered to do so. Rhodospirillum rubrum and Ralstonia eutropha (also known as Cupriavidus necator) are two such bacteria that have been extensively studied for this purpose.
Rhodospirillum rubrum, a purple nonsulfur bacterium, is capable of producing P(HB-co-HHx). The synthesis of the hydroxyhexanoate (HHx) monomer is triggered by the presence of hexanoate in the growth medium. Studies have shown that the assimilation of hexanoate in R. rubrum involves metabolic pathways such as β-oxidation and the ethylmalonyl-CoA pathway.
Ralstonia eutropha is another key microorganism for PHA production and is known for its ability to accumulate large quantities of PHAs. While wild-type R. eutropha primarily produces P(3HB), it can be engineered or cultivated under specific conditions to incorporate other monomers like 3-hydroxyhexanoate. For instance, when cultivated on fatty acids, R. eutropha's PHA synthase is capable of incorporating small amounts of 3-hydroxyhexanoate.
Chiral Intermediates in Pharmaceutical Synthesis
Precursors for Therapeutically Relevant Molecules (e.g., Anti-Alzheimer's drugs)
Beyond their use in biopolymers, hydroxyhexanoate derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals. Specifically, ethyl-(S)-5-hydroxyhexanoate is a key chiral intermediate in the synthesis of anti-Alzheimer's drugs. The stereochemistry of this molecule is crucial for its biological activity, and biocatalytic methods have been developed for its enantioselective synthesis. One such method involves the reduction of ethyl-5-oxohexanoate using the yeast Pichia methanolica, which yields the desired (S)-enantiomer with high enantiomeric excess.
Novel Chemical Building Blocks
The versatility of 5-hydroxyhexanoate (B1262163) extends to its role as a novel chemical building block. Its bifunctional nature, possessing both a hydroxyl and a carboxyl group, allows it to be a starting point for the synthesis of a variety of other molecules. As a monomer, it contributes to the creation of bioplastics with tunable properties, moving beyond the limitations of homopolymers. nih.gov In the pharmaceutical realm, its chiral forms are critical for the synthesis of complex, biologically active molecules, demonstrating its value in creating high-value, specialized chemicals. The ability to be derived from biological sources and then utilized in diverse chemical syntheses positions 5-hydroxyhexanoate as a valuable component in the development of a more sustainable chemical industry.
Sustainable Production of C6-Platform Chemicals (e.g., Adipic Acid, ε-Caprolactone)
The sustainable production of C6-platform chemicals, such as adipic acid and ε-caprolactone, is a significant focus of bio-based chemical research. These chemicals are crucial monomers for the synthesis of widely used polymers like nylon-6,6 and polycaprolactone.
Adipic Acid: The biotechnological pathways to adipic acid from renewable resources often involve 6-hydroxyhexanoic acid (6-HHA) as a key intermediate. nih.gov For instance, a green route for producing adipic acid starts from 1,6-hexanediol (B165255), which can be derived from bio-based 5-hydroxymethylfurfural. In this process, microorganisms such as Gluconobacter oxydans are utilized to oxidize 1,6-hexanediol to 6-hydroxyhexanoic acid, which is then further oxidized to adipic acid. nih.gov Recombinant Escherichia coli strains have also been engineered to produce adipic acid from 6-HHA, demonstrating the viability of microbial conversion for upcycling waste polycaprolactone (PCL), of which 6-HHA is the monomer. nih.gov
ε-Caprolactone: This monomer, used to produce the biodegradable polymer polycaprolactone (PCL), is directly related to 6-hydroxyhexanoic acid through an intramolecular esterification (cyclization). Biocatalytic cascades have been developed to convert substrates like cyclohexane (B81311) into ε-caprolactone, often proceeding through a 6-hydroxyhexanoic acid intermediate. researchgate.netfrontiersin.org The enzymatic ring-opening of ε-caprolactone yields 6-hydroxyhexanoic acid, and conversely, the cyclization of 6-hydroxyhexanoic acid produces ε-caprolactone. researchgate.net
Based on available research, there is no significant evidence to suggest that 5-hydroxyhexanoate is a primary precursor for the sustainable production of adipic acid or ε-caprolactone. The biochemical pathways and catalytic processes described in the literature focus on the terminal hydroxyl group of 6-hydroxyhexanoic acid for these transformations.
Synthesis of Functionalized Esters and Prodrugs
The synthesis of esters and prodrugs is a broad field in organic chemistry and pharmacology, aimed at modifying the properties of molecules to enhance their function or delivery.
Functionalized Esters: Hydroxy acids, in general, are versatile starting materials for the synthesis of esters through reactions with alcohols, a process known as Fischer esterification. youtube.com This can also occur intramolecularly in hydroxy acids to form cyclic esters called lactones. nagwa.com For example, ε-caprolactone is the cyclic ester of 6-hydroxyhexanoic acid. While 5-hydroxyhexanoic acid can theoretically undergo esterification with various alcohols to produce a range of functionalized esters, or cyclize to form δ-hexalactone, specific studies detailing the synthesis and application of a broad range of functionalized esters derived from 5-hydroxyhexanoate are not prominent in the reviewed literature. The focus often remains on its isomers, such as in the enzymatic synthesis of oligoesters using ε-caprolactone (from 6-HHA) and other hydroxy-fatty acids. nih.govresearchgate.net
Prodrugs: A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. The prodrug approach is often used to improve properties such as solubility, stability, or bioavailability. ijpcbs.com Esterification is a common method to create prodrugs by linking a drug molecule to a promoiety, which is later cleaved by esterase enzymes in the body. mdpi.com While various hydroxy compounds and their ester derivatives are utilized in prodrug design, there is no specific information available from the search results indicating that 5-hydroxyhexanoate is a commonly used moiety in the development of prodrugs.
Future Directions and Research Opportunities
Elucidation of Uncharacterized Metabolic Pathways
Sodium;5-hydroxyhexanoate (B1262163) is the sodium salt of 5-hydroxyhexanoic acid. 5-hydroxyhexanoic acid is recognized as a normal degradation product of fatty acids. hmdb.ca Its metabolic significance is highlighted by its appearance in the urine of individuals with non-ketotic dicarboxylic aciduria and those on diets rich in medium-chain triglycerides (MCTs). hmdb.ca The compound is also associated with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an inborn error of metabolism. hmdb.ca It is understood to be a metabolite of the conjugate acid of 5-hydroxyhexanoyl-CoA. biosynth.com
While these associations point to its involvement in fatty acid oxidation, the specific enzymatic steps and regulatory mechanisms governing its formation and degradation are not fully characterized. Future research should focus on identifying the specific enzymes responsible for its production from longer-chain fatty acids through (ω-1) hydroxylation and its subsequent catabolism. It is also known to be a microbial metabolite, and further investigation into the specific microbial pathways that produce or consume this compound could reveal novel biochemical reactions and enzymes. hmdb.ca Elucidating these pathways is crucial for understanding its role in metabolic disorders and its potential as a biomarker. nih.govnih.gov
Table 1: Known Metabolic Context of 5-Hydroxyhexanoic Acid
| Metabolic Condition | Observation | Potential Implication |
|---|---|---|
| Medium-Chain Triglyceride (MCT) Diet | Increased urinary excretion of 5-hydroxyhexanoic acid. hmdb.ca | Indicates involvement in the (ω-1) hydroxylation pathway of fatty acid metabolism. |
| Non-ketotic Dicarboxylic Aciduria | Found in patients with this condition. hmdb.ca | Suggests a role in abnormal fatty acid oxidation. |
| MCADD | Associated with this inborn error of metabolism. hmdb.ca | Points to its connection with the medium-chain fatty acid oxidation pathway. |
Development of Advanced Biocatalytic Systems
The synthesis of ω-hydroxycarboxylic acids and related compounds using biocatalysts is a rapidly advancing field. mdpi.com Whole-cell biocatalysts present a particularly promising avenue for the production of sodium;5-hydroxyhexanoate. For instance, a genetically engineered mutant of Acidovorax sp. CHX100 has been developed for the production of ω-hydroxycarboxylic acids from cycloalkanes. By deleting the gene for 6-hydroxyhexanoate (B1236181) dehydrogenase, the metabolic pathway is blocked, leading to the accumulation of compounds like 6-hydroxyhexanoic acid from cyclohexane (B81311) with high molar conversion rates. researchgate.net A similar strategy could be developed to produce 5-hydroxyhexanoate.
Future work in this area should focus on:
Enzyme Discovery and Engineering: Identifying and engineering novel enzymes, such as specific hydroxylases and oxidoreductases, with high selectivity and activity for producing 5-hydroxyhexanoate from renewable feedstocks. swissbiotech.org
Pathway Engineering: Constructing and optimizing artificial enzyme cascades within microbial hosts like E. coli. mdpi.com This involves co-expressing multiple enzymes to create efficient multi-step synthesis routes from simple starting materials. nih.gov
Process Optimization: Improving reaction conditions in bioreactors, including parameters like pH, temperature, aeration, and substrate feeding, to maximize product yield and biocatalyst stability, similar to optimization strategies used for other bio-based chemicals. nih.gov
Table 2: Examples of Biocatalytic Systems for Related Hydroxy Acids
| Biocatalyst System | Substrate(s) | Product(s) | Key Enzymes/Organism |
|---|---|---|---|
| Whole-cell Acidovorax sp. CHX100 Δ6HX | Cyclohexane | 6-Hydroxyhexanoic Acid | Monooxygenase, Dehydrogenases researchgate.net |
| Recombinant E. coli | Ricinoleic Acid | ω-Hydroxycarboxylic Acids | Hydratase, Alcohol Dehydrogenase, Baeyer–Villiger monooxygenase mdpi.com |
Integration of Multi-Omics Data for Comprehensive Understanding
A comprehensive understanding of the synthesis, regulation, and function of this compound requires a systems-level approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the biological processes involving this compound. nih.govnih.govresearchgate.net
Multi-omics can elucidate:
Regulatory Networks: Transcriptomic and proteomic analyses can identify genes and proteins whose expression levels correlate with the production or degradation of 5-hydroxyhexanoate, revealing key regulatory factors. elifesciences.org For example, RT-qPCR has been used to analyze the expression of genes related to fatty acid metabolism in the production of related biopolymers. mdpi.com
Metabolic Flux: Metabolomics can quantify the levels of 5-hydroxyhexanoate and related metabolites under different conditions, providing insights into the metabolic flux and bottlenecks within the pathway. mdpi.com
Biomarker Discovery: By combining omics data from clinical samples, researchers can identify correlations between 5-hydroxyhexanoate levels and specific disease states, strengthening its potential as a biomarker. mdpi.com
While studies directly integrating multi-omics data for 5-hydroxyhexanoate are yet to be performed, the methodologies are well-established. nih.govdiva-portal.org Such an approach would be invaluable for mapping its metabolic network and understanding its interaction with other cellular components.
Exploration of Novel Biological Functions
The current understanding of 5-hydroxyhexanoate's biological role is primarily as a metabolic intermediate in fatty acid oxidation. hmdb.ca However, many small molecule metabolites also possess signaling or other regulatory functions. Future research should explore potential novel biological roles for this compound.
Areas for investigation include:
Signaling Molecule: Investigating whether 5-hydroxyhexanoate can act as a ligand for cellular receptors or influence the activity of signaling enzymes.
Microbiome Interactions: As a known microbial metabolite, exploring its specific role within the gut microbiome is warranted. hmdb.ca It could function as a substrate for certain bacteria, a signaling molecule in inter-species communication, or a modulator of host-microbe interactions.
Epigenetic Regulation: Exploring parallels with other hydroxy acids that have roles in epigenetic regulation. While chemically distinct, the functions of compounds like 5-hydroxymethylcytosine (B124674) in transcriptional regulation highlight the diverse roles that hydroxylated small molecules can play in biology. nih.govnih.gov
Uncovering such functions would significantly broaden the understanding of this compound beyond its role as a simple metabolite and could open up new avenues for therapeutic or diagnostic applications.
Q & A
Q. What strategies ensure rigorous literature reviews for sodium 5-hydroxyhexanoate research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
